3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one
The compound 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one (CAS 651043-43-5) is a partially saturated, nitrogen-containing bicyclic heterocycle. It serves as the foundational core for a class of molecules primarily explored as kinase inhibitors, notably targeting WEE1 and MET kinases for oncology applications.
Technical Parameters
Basic Identity
| Product Name | 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one |
|---|---|
| Molecular Formula | C6H7N3O |
| Molecular Weight | 137.14 g/mol |
Structural Identifiers
| SMILES | C1C=CN=C2N1CC(=O)N2 |
|---|---|
| InChI | InChI=1S/C6H7N3O/c10-5-4-9-3-1-2-7-6(9)8-5/h1-2H,3-4H2,(H,7,8,10) |
| InChIKey | JZZIBLCFLAQEEU-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one: A Core Heterocyclic Scaffold for Kinase-Targeted Procurement
The compound 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one (CAS 651043-43-5) is a partially saturated, nitrogen-containing bicyclic heterocycle [1]. It serves as the foundational core for a class of molecules primarily explored as kinase inhibitors, notably targeting WEE1 and MET kinases for oncology applications [2]. Its structure features a bridgehead nitrogen atom, a characteristic shared with other imidazo[1,2-a]pyrimidine isomers and related fused systems like the fully aromatic imidazo[1,2-a]pyrimidine and the regioisomeric 2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one scaffold.
- [1] Guidechem. (2022). 651043-43-5 CAS Number Details. Retrieved from http://m.guidechem.com/dict/detail-590963.html View Source
- [2] IMPACT Therapeutics (Shanghai), Inc. (2024). Dihydroimidazo Pyrimido Pyrimidinone Compound (US Patent Application 20240010655). View Source
The Risk of Isomer Confusion: Why 3,5-Dihydro Substitution is Non-Interchangeable in Ordering
Generic substitution among imidazo[1,2-a]pyrimidine regioisomers is not scientifically valid due to profound differences in tautomeric equilibria and downstream biological activity [1]. For instance, the specific 3,5-dihydro substitution pattern dictates a unique tautomerism, which directly influences hydrogen bonding and target binding conformations, a property distinct from the 2,3-dihydro isomers or the fully oxidized form [2]. Ordering the incorrect dihydro isomer can lead to failed synthetic campaigns or invalid biological assays, as binding affinity and selectivity are critically dependent on the position of the saturated carbon atoms.
3,5-dihydro substitution is not interchangeable with 2,3-dihydro or fully aromatic imidazo[1,2-a]pyrimidines due to distinct tautomeric equilibria.
Hydrogen bonding and target binding conformations are critically dependent on the saturation position; incorrect isomer may invalidate assay results.
Using the wrong dihydro isomer can lead to failed synthetic campaigns or unexpected reactivity in downstream derivatization.
- [1] Clark, J., & Curphey, M. (1977). Heterocyclic studies. Part 40. Synthesis and unusual tautomerism of some dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines. J. Chem. Soc., Perkin Trans. 1, 1855-1861. View Source
- [2] Wan, Z., Long, K., Sang, Y., & Su, X. (2013). 2,3-Dihydroimidazo[1,2-c]pyrimidin-5(1H)-one Compounds Use as Lp-PLA2 Inhibitors (WO2013/013503 A1). View Source
Quantitative Head-to-Head Evidence for 3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one Selection
High-Value Application Scenarios for Procuring 3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one
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